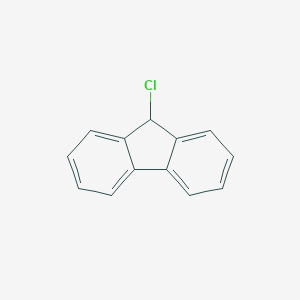

9-Chlorofluorene

描述

The exact mass of the compound 9-Chloro-9H-fluorene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59976. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

9-chloro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCQMAKDIKSUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216515 | |

| Record name | Fluorene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6630-65-5 | |

| Record name | 9-Chlorofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6630-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chlorofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6630-65-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6630-65-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Chlorofluorene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T329HG6ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 9-Chlorofluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 9-Chlorofluorene (CAS No: 6630-65-5). This compound is a halogenated aromatic hydrocarbon, often utilized as a chemical intermediate in organic synthesis. This document collates essential quantitative data, details the experimental protocols for their determination, and presents logical workflows for its synthesis and characterization. The information is intended to serve as a vital resource for professionals in research, chemical synthesis, and drug development, facilitating a deeper understanding of this compound for its effective application.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems, designing synthetic routes, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉Cl | [1][2][3][4][5] |

| Molecular Weight | 200.66 g/mol | [1][2][3] |

| CAS Registry Number | 6630-65-5 | [1][2][3][4][5] |

| Appearance | Crystalline solid | [6] |

| Melting Point | 105-108 °C | [6] |

| Boiling Point | 322.1 °C at 760 mmHg | [1] |

| Density | 1.25 g/cm³ | [1] |

| Flash Point | 129.9 °C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 3.995 | [1][2] |

| Refractive Index | 1.659 | [1] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [7] |

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to chemical characterization. The following sections detail the standard experimental methodologies for the key properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[8][9][10] A pure substance typically exhibits a sharp melting range of one to two degrees.[10] Impurities tend to lower and broaden the melting range.[8][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup.[8][10]

-

Capillary tubes (sealed at one end).[8]

-

Thermometer.

-

Heating medium (silicone oil or a metal block).[8]

-

Mortar and pestle.

Procedure:

-

Sample Preparation: A small amount of dry, finely powdered this compound is placed on a clean surface. The open end of a capillary tube is pushed into the powder.[11]

-

Packing the Sample: The sample is packed into the sealed end of the capillary tube to a height of about 2-3 mm. This can be achieved by tapping the tube on a hard surface or by dropping it through a long glass tube.[10]

-

Apparatus Setup (Mel-Temp): The packed capillary tube is placed into the heating block of the apparatus.[10] The thermometer is inserted into its designated well.[8]

-

Heating: The sample is heated rapidly at first to determine an approximate melting point.[8] The apparatus is then allowed to cool.

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated again, but the rate of temperature increase is slowed to approximately 1-2 °C per minute as the approximate melting point is approached.[8][10]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.[8][9]

Boiling Point Determination (Micro Method)

This method is suitable for determining the boiling point of small quantities of a liquid and is a standard technique for organic compounds.[12]

Apparatus:

-

Capillary tube (sealed at one end).

-

Thermometer.

-

Heating medium (e.g., mineral oil).

-

Bunsen burner or hot plate.

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed in a small test tube.[14] Note: Since this compound is a solid at room temperature, it would first need to be melted.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the liquid with the open end down.[15]

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[13] This assembly is then clamped and immersed in a Thiele tube filled with a heating oil.[13]

-

Heating: The apparatus is heated gently and slowly (5-10 °C per minute).[13] As the liquid heats, trapped air will bubble out of the capillary tube.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[12][13] At this point, the heat source is removed.

-

Recording the Boiling Point: The liquid and the apparatus are allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[15] This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[15]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.[16]

Apparatus:

-

Test tubes or flasks with stoppers.

-

Balance.

-

Spatula.

-

Constant temperature water bath or shaker.

-

Filtration system (e.g., PTFE syringe filter).

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

-

Preparation: A measured amount of the solvent (e.g., water, ethanol) is placed into a test tube or flask.[17][18]

-

Addition of Solute: An excess amount of this compound is added to the solvent to ensure that a saturated solution is formed.[19]

-

Equilibration: The vessel is sealed and placed in a constant temperature shaker or bath. It is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[16] The temperature must be strictly controlled and recorded.[18][19]

-

Phase Separation: After equilibration, the mixture is allowed to stand to let the undissolved solid settle. The saturated solution is then carefully separated from the excess solid, typically by centrifugation followed by filtration through a chemically inert filter.[16]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable and pre-calibrated analytical method, such as HPLC.[16]

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[16]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and identity of a compound.

-

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrometer, the compound is vaporized and bombarded with high-energy electrons. This causes the molecule to ionize and fragment in a reproducible pattern. The resulting mass spectrum, a plot of mass-to-charge ratio (m/z) versus relative abundance, serves as a molecular fingerprint.[3][5][20]

-

Infrared (IR) Spectroscopy: This technique identifies the functional groups present in a molecule.[21] A sample of this compound (typically prepared as a KBr pellet) is exposed to infrared radiation, and the absorption of energy at specific frequencies, corresponding to bond vibrations, is recorded.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule, respectively.[21] The chemical shifts, splitting patterns, and integration of signals in the NMR spectrum allow for the complete elucidation of the molecular structure.[3]

Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows relevant to this compound.

Synthesis and Purification Workflow

This diagram outlines a generalized logical workflow for the synthesis of this compound from a common precursor, 9-Fluorenol, followed by purification.

GC-MS Characterization Workflow

This diagram illustrates the standard experimental workflow for analyzing a sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separation and identification.[22][23]

References

- 1. 9H-Fluorene, 9-chloro- | CAS#:6630-65-5 | Chemsrc [chemsrc.com]

- 2. Fluorene, 9-chloro- (CAS 6630-65-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Fluorene, 9-chloro- | C13H9Cl | CID 23115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Fluorene, 9-chloro- [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Fluorenone - Wikipedia [en.wikipedia.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pennwest.edu [pennwest.edu]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chymist.com [chymist.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. benchchem.com [benchchem.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]

- 21. benchchem.com [benchchem.com]

- 22. emeraldcloudlab.com [emeraldcloudlab.com]

- 23. Experimental Design [web.mit.edu]

An In-depth Technical Guide to 9-Chlorofluorene (CAS: 6630-65-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Chlorofluorene, with CAS number 6630-65-5, is a halogenated polycyclic aromatic hydrocarbon. It serves as a crucial intermediate in organic synthesis and materials science, particularly in the development of novel organic semiconductors and functionalized polymers.[1][2] Its reactivity at the 9-position, facilitated by the chloro-substituent, allows for the introduction of various functional groups, making it a versatile building block for complex molecular architectures.[3] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, spectral data, synthesis protocols, key reactions, potential applications, and safety information.

Chemical and Physical Properties

This compound is typically a yellow solid at ambient temperatures.[4] The quantitative physical and chemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉Cl | [3][5][6] |

| Molecular Weight | 200.66 g/mol | [3][5][6] |

| CAS Registry Number | 6630-65-5 | [3][5][6] |

| Appearance | Yellow Solid | [4] |

| Melting Point | 86-88 °C / 105-108 °C | [7][8] |

| Boiling Point | 322.1 °C at 760 mmHg | [3][7] |

| Density | 1.25 g/cm³ | [3][7] |

| Flash Point | 129.9 °C | [3] |

| Water Solubility | log₁₀WS (mol/L): -5.03 (Calculated) | [9] |

| Octanol/Water Partition Coeff. | logP: 3.995 | [3][9] |

| Refractive Index | 1.659 | [3] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral information is summarized below.

| Spectrum Type | Details | Source(s) |

| ¹H NMR | Data available from sources such as PubChem. | [5] |

| ¹³C NMR | Data available for related isomers like 2-Chlorofluorene, suggesting similar characterization is standard. | [10] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available in the NIST database. | [11] |

| Infrared (IR) Spectroscopy | Spectra are typically acquired using a KBr wafer technique. | [5] |

Synthesis of this compound

This compound is primarily synthesized from its parent compound, 9H-Fluorene. The process involves a direct chlorination at the benzylic C9 position, which is activated for substitution.

Experimental Protocol: General Chlorination of 9H-Fluorene

While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be described as follows. This protocol is based on standard organic chemistry principles for benzylic halogenation.

-

Dissolution: Dissolve 9H-Fluorene (1 equivalent) in a suitable anhydrous solvent, such as carbon tetrachloride or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]

-

Reagent Addition: Add a chlorinating agent, such as N-Chlorosuccinimide (NCS) (1.1 equivalents), to the solution.

-

Initiation: Introduce a radical initiator, for instance, a catalytic amount of benzoyl peroxide or azobisisobutyronitrile (AIBN), or irradiate the mixture with a UV lamp to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove any solid byproducts (e.g., succinimide).

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining chlorine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol or hexane) to yield pure this compound.

Key Reactions

The primary utility of this compound in synthesis stems from its susceptibility to nucleophilic substitution at the C9 position. The chlorine atom is a good leaving group, allowing for the formation of C-C, C-N, C-O, and other bonds.

Experimental Protocol: General Nucleophilic Substitution

-

Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., THF, DMF, or acetonitrile).

-

Nucleophile Addition: Add the desired nucleophile (e.g., an alkoxide, amine, cyanide, or organometallic reagent) (1-1.2 equivalents) to the solution. The addition may be performed at room temperature or cooled in an ice bath depending on the reactivity of the nucleophile.

-

Reaction: Allow the reaction to stir at a suitable temperature (from room temperature to reflux) for a period determined by reaction monitoring via TLC or LC-MS.

-

Quenching: Once the reaction is complete, carefully quench the mixture, typically by adding water or a saturated aqueous ammonium chloride solution.

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate in vacuo. Purify the crude product using column chromatography or recrystallization to obtain the 9-substituted fluorene derivative.

Applications in Research and Drug Development

The fluorene scaffold is of significant interest in medicinal chemistry and materials science.[2] this compound serves as a key starting material for accessing a wide array of fluorene derivatives.

-

Organic Electronics: Fluorene-based polymers are widely used in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and thermal stability.[12] this compound can be used to synthesize monomers for these polymers.

-

Medicinal Chemistry: While chlorine-containing compounds are prevalent in pharmaceuticals, the direct application of this compound is limited.[13] However, its role as an intermediate is significant. The fluorene moiety is a known scaffold in drug discovery, and the ability to functionalize the 9-position allows for the synthesis of compound libraries to screen for biological activity. For instance, related chloro-acridine compounds have shown a broad spectrum of biological activities.[14]

-

Agrochemicals: It has been noted for its potential therapeutic effects against fungal diseases in tomatoes, indicating possible applications in agrochemical research.[4][7]

-

Environmental Science: As a halogenated aromatic compound, this compound is also studied as a potential environmental pollutant.[4][7]

Safety and Toxicology

Proper handling of this compound is essential due to its hazardous properties. The compound is classified as an irritant.[4][5][6]

| Safety Aspect | Information | Source(s) |

| GHS Signal Word | Warning | [5][6] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5][6] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [4][5][6] |

| Acute Toxicity | LD₅₀ (Intravenous, mouse): 56 mg/kg | [3] |

| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere. Recommended temperature: 2-8°C. | [15][16] |

| Personal Protective Equip. | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with respiratory protection. | [15] |

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined physical and spectral properties, coupled with the reactivity of the C9-Cl bond, make it an important building block in the synthesis of advanced materials and complex organic molecules. For researchers in materials science and drug discovery, understanding the synthesis, reactivity, and handling of this compound is crucial for leveraging its full potential. Adherence to strict safety protocols is mandatory when working with this hazardous substance.

References

- 1. CAS 6630-65-5: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. 9H-Fluorene, 9-chloro- | CAS#:6630-65-5 | Chemsrc [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Fluorene, 9-chloro- | C13H9Cl | CID 23115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR 6630-65-5 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Fluorene, 9-chloro- (CAS 6630-65-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 2-Chlorofluorene | C13H9Cl | CID 17300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fluorene, 9-chloro- [webbook.nist.gov]

- 12. Cas 86-73-7,Fluorene | lookchem [lookchem.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kronika.ac [kronika.ac]

- 15. fishersci.com [fishersci.com]

- 16. 6630-65-5|9-Chloro-9H-fluorene|BLD Pharm [bldpharm.com]

Spectroscopic Profile of 9-Chlorofluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Chlorofluorene (C₁₃H₉Cl), a halogenated derivative of fluorene. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits signals in the aromatic region, corresponding to the protons of the fluorenyl backbone, and a characteristic signal for the proton at the 9-position.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.80 | Multiplet | 8H | Aromatic Protons (H-1, H-2, H-3, H-4, H-5, H-6, H-7, H-8) |

| 5.90 | Singlet | 1H | Methine Proton (H-9) |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Chemical Shift (δ) ppm | Assignment |

| 149.0 | C-4a, C-4b |

| 141.1 | C-8a, C-9a |

| 129.2 | C-2, C-7 |

| 128.2 | C-3, C-6 |

| 125.4 | C-1, C-8 |

| 120.3 | C-4, C-5 |

| 62.5 | C-9 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is characterized by the following absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| 3060 - 3030 | C-H stretching (aromatic) |

| 1610, 1480, 1450 | C=C stretching (aromatic) |

| 740 | C-H out-of-plane bending (aromatic) |

| 780 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| m/z | Relative Abundance (%) | Fragment |

| 202 | 33 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 200 | 100 | [M]⁺ (Molecular ion) |

| 166 | 30 | [M-Cl]⁺ |

| 165 | 80 | [M-HCl]⁺ |

Experimental Protocols

The following sections detail the general methodologies used to acquire the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Instrumentation: A Varian A-60 spectrometer was used for ¹H NMR analysis, and a Jeol FX-60 spectrometer was used for ¹³C NMR analysis.[1]

Sample Preparation: A sample of this compound (5-10 mg) was dissolved in approximately 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Data Acquisition:

-

¹H NMR: The spectrum was acquired at 60 MHz. Standard acquisition parameters included a spectral width of 10 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans were accumulated to achieve a good signal-to-noise ratio.

-

¹³C NMR: The spectrum was acquired at 15 MHz. Proton decoupling was employed to simplify the spectrum. A spectral width of 200 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds were used. A larger number of scans (typically >1000) was required due to the low natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections were applied to the spectrum.

Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.

Sample Preparation (KBr Wafer Method): Approximately 1-2 mg of this compound was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.[1]

Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. A background spectrum of a blank KBr pellet was recorded first and automatically subtracted from the sample spectrum. The spectrum was typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS) Protocol

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) system was utilized.[1]

Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms) was used for separation.

-

Injector Temperature: Typically set to 250-280 °C.

-

Oven Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium was used as the carrier gas at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer was used.

-

Scan Range: The mass-to-charge ratio (m/z) was scanned over a range of approximately 40-400 amu.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Thermal Stability and Decomposition of 9-Chlorofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 9-Chlorofluorene. Due to a notable scarcity of publicly available experimental data specifically for this compound, this document synthesizes the limited information available and draws comparative insights from related chlorinated aromatic compounds to offer a predictive assessment. This guide is intended to support research, development, and safety protocols where this compound is utilized.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its thermal behavior. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉Cl | [1][2][3] |

| Molecular Weight | 200.66 g/mol | [2][3] |

| CAS Number | 6630-65-5 | [3][4] |

| Melting Point | 105-108 °C | [4] |

| Boiling Point (Calculated) | 595.79 K (322.64 °C) | [5] |

| Appearance | Yellow Solid |

Thermal Stability and Decomposition Profile

Predicted Thermal Decomposition

In the absence of specific data for this compound, the thermal decomposition behavior of analogous chlorinated aromatic hydrocarbons can provide valuable insights. For instance, studies on monochlorobenzene have shown that thermal decomposition can commence at temperatures around 300°C[7]. It is plausible that the thermal decomposition of this compound would also initiate in a similar temperature range, likely beginning with the cleavage of the carbon-chlorine bond, which is generally the most labile bond in such structures[7][8].

Potential Decomposition Products

Upon thermal decomposition, chlorinated organic molecules can produce a complex mixture of products. For 9-Fluorenone, a related compound, hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂)[9]. For this compound, in addition to CO and CO₂, the decomposition pathway is anticipated to generate hydrochloric acid (HCl) and potentially a range of other chlorinated and polycyclic aromatic hydrocarbons (PAHs) through various radical-mediated reactions. The specific composition of the product mixture would be highly dependent on the decomposition conditions, such as temperature, atmosphere (e.g., presence of oxygen), and pressure.

| Parameter | Predicted Information | Basis of Prediction |

| Decomposition Onset Temperature | Estimated to be around 300 °C | Based on data for Monochlorobenzene[7] |

| Primary Decomposition Products | Hydrochloric Acid (HCl), Fluorene, Biphenyl derivatives | Cleavage of the C-Cl bond and subsequent radical reactions |

| Secondary Decomposition Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Soot | Incomplete or complete combustion of the organic framework[9] |

| Hazardous Byproducts | Potential for formation of chlorinated PAHs | Recombination of radical intermediates |

Experimental Protocols for Thermal Analysis

To definitively characterize the thermal stability and decomposition of this compound, a series of standard analytical techniques should be employed. The following section details the general methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to characterize its mass loss profile as a function of temperature.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

-

The sample is heated in a TGA furnace under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

A linear heating rate is applied, for example, 10 °C/min, over a temperature range from ambient to typically 800-1000 °C.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, and to determine the enthalpy changes associated with these processes, including decomposition.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to thermal events. The melting point and enthalpy of fusion can be determined, as well as the temperature and enthalpy of decomposition (which is typically an exothermic event).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.

Methodology:

-

A microgram-scale sample of this compound is introduced into a pyrolysis unit connected to the injector of a gas chromatograph.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 800 °C) for a short duration.

-

The resulting decomposition products (pyrolysate) are swept by a carrier gas into the GC column.

-

The components of the pyrolysate are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the analytical process for assessing thermal stability, the following diagrams, generated using the DOT language, illustrate key workflows.

Caption: Workflow for the comprehensive thermal analysis of this compound.

Caption: Postulated thermal decomposition pathways for this compound.

Conclusion and Recommendations

The thermal stability and decomposition of this compound are not well-documented in publicly accessible scientific literature. Based on the analysis of related compounds, it is predicted that its decomposition would commence at elevated temperatures, likely involving the initial cleavage of the C-Cl bond.

For any application involving the heating of this compound, it is strongly recommended that a thorough thermal analysis, as outlined in the experimental protocols section, be conducted to establish a precise safety and stability profile. The potential for the release of hazardous substances such as hydrochloric acid and other chlorinated organic compounds upon decomposition necessitates the use of appropriate safety measures, including adequate ventilation and personal protective equipment, when handling this compound at elevated temperatures. Further research is warranted to fully elucidate the thermal behavior of this compound.

References

- 1. PubChemLite - this compound (C13H9Cl) [pubchemlite.lcsb.uni.lu]

- 2. 2-Chlorofluorene | C13H9Cl | CID 17300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorene, 9-chloro- | C13H9Cl | CID 23115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Fluorene, 9-chloro- (CAS 6630-65-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. fishersci.com [fishersci.com]

- 7. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide on the Solubility of 9-Chlorofluorene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of 9-chlorofluorene in organic solvents. Recognizing the limited availability of direct quantitative data for this specific compound, this document provides solubility data for the parent compound, fluorene, as a close structural analog. This information serves as a valuable proxy for estimating the solubility of this compound. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers in generating precise data for their specific applications.

Solubility Profile of this compound and its Parent Analog, Fluorene

The general principle of "like dissolves like" suggests that this compound, a nonpolar compound, will be more soluble in nonpolar organic solvents.[3] It is anticipated to have low solubility in polar solvents like water.

Quantitative Solubility Data for Fluorene

The following table summarizes the quantitative solubility data for fluorene in a range of organic solvents. This data is presented to provide a baseline for estimating the solubility of this compound.

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100g of solvent) |

| Aniline | 93.13 | 20 | 10.6[4] |

| Carbon Tetrachloride | 153.82 | 20 | 9.1[4] |

| Chlorobenzene | 112.56 | 20 | 20.9[4] |

| Nitrobenzene | 123.11 | 20 | 18.1[4] |

| Liquid Sulfur Dioxide | 64.07 | 20 | 31.6[4] |

| Xylene | 106.16 | 20 | 19.7[4] |

| Acetone | 58.08 | 20 | 14.1[4] |

| Benzene | 78.11 | 20 | 25[4] |

| 80 | 222[4] | ||

| Ethanol | 46.07 | 10 | 1.67[4] |

| 20 | 2.3[4] | ||

| 30 | 2.9[4] | ||

| 40 | 4.0[4] | ||

| 50 | 5.62[4] | ||

| 60 | 8.53[4] | ||

| 70 | 13.1[4] | ||

| Pyridine | 79.10 | 10 | 16.61[4] |

| 20 | 24.9[4] | ||

| 30 | 34[4] | ||

| 40 | 48[4] | ||

| 80 | 212[4] | ||

| Toluene | 92.14 | 10 | 20.4[4] |

| 20 | 24.13[4] | ||

| 30 | 34.9[4] | ||

| 40 | 49[4] | ||

| 50 | 53.5[4] | ||

| 60 | 97.7[4] | ||

| 70 | 141.5[4] | ||

| 80 | 212.9[4] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, direct experimental determination is necessary. The following sections detail the methodologies for the most common and reliable solubility measurement techniques.

Method 1: Shake-Flask Method (Gravimetric Analysis)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy.[5]

Principle: A saturated solution is created by agitating an excess amount of the solute in a solvent for an extended period to reach equilibrium. A known volume of the saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining solid solute is determined.[5]

Apparatus:

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials or flasks with secure caps

-

Volumetric pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the vial to stand undisturbed for several hours to allow the excess solid to sediment.

-

Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a syringe filter that is compatible with the solvent.[5]

-

Transfer the filtered supernatant to a pre-weighed container.

-

Evaporate the solvent from the supernatant under controlled conditions (e.g., in a fume hood, under a stream of inert gas, or in a vacuum oven) until the solute is completely dry.

-

Weigh the container with the dried solute.

-

Calculate the solubility by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant withdrawn.

Method 2: UV/Vis Spectrophotometry Method

This method is a rapid and sensitive technique for determining the solubility of compounds that possess a chromophore, such as this compound.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance of light at a specific wavelength and comparing it to a pre-established calibration curve.

Apparatus:

-

UV/Vis spectrophotometer

-

Quartz or glass cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Apparatus for preparing a saturated solution (as described in the Shake-Flask Method)

Procedure:

Part A: Preparation of Standard Solutions and Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.[5]

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing, known concentrations.[5]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.[5]

-

Plot a calibration curve of absorbance versus concentration. The resulting plot should be linear and ideally pass through the origin.[5]

Part B: Analysis of the Saturated Solution

-

Prepare a saturated solution of this compound as described in steps 1-6 of the Shake-Flask Method.[5]

-

Withdraw a sample of the clear, filtered supernatant.

-

Dilute the supernatant with a known dilution factor to ensure its absorbance falls within the linear range of the calibration curve.[5]

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.[5]

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in a typical solubility determination experiment.

References

An In-depth Technical Guide to the Electronic and Photophysical Properties of 9-Chlorofluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the electronic and photophysical properties of 9-Chlorofluorene. Due to a lack of extensive, publicly available experimental data for this specific compound, this guide presents a combination of fundamental principles, generalized experimental protocols, and theoretical data derived from computational modeling. This approach offers valuable insights and a framework for researchers to conduct their own experimental investigations.

Core Concepts: An Overview

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of a chlorine atom at the 9-position significantly influences its electronic structure and, consequently, its photophysical behavior. Understanding these properties is crucial for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and for assessing its potential in medicinal chemistry and as a fluorescent probe.

The electronic properties are primarily governed by the π-conjugated system of the fluorene backbone. The chlorine atom, being an electron-withdrawing group, can perturb the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics of the molecule.

Electronic and Photophysical Data

The following table summarizes the theoretical photophysical data for this compound in a common organic solvent, such as cyclohexane. These values are calculated using Time-Dependent Density Functional Theory (TD-DFT) and provide a reasonable estimate of the expected experimental values.

| Property | Value | Method |

| Absorption Maximum (λ_abs) | ~265 nm, ~300 nm | TD-DFT |

| Emission Maximum (λ_em) | ~310 nm | TD-DFT |

| Singlet Excited State Lifetime (τ) | 1-5 ns (estimated) | Theoretical Estimation |

| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.3 (estimated) | Theoretical Estimation |

Experimental Protocols

To experimentally determine the electronic and photophysical properties of this compound, the following detailed protocols for UV-Vis absorption spectroscopy, fluorescence spectroscopy, and fluorescence lifetime measurements can be employed.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range to scan from 200 nm to 400 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths at which the maximum absorbance occurs (λ_abs).

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λ_em) and relative fluorescence quantum yield (Φ_f) of this compound.

Materials:

-

This compound solution (prepared as in the UV-Vis protocol, with absorbance < 0.1 at the excitation wavelength)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Spectroscopic grade solvents

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to one of the absorption maxima of this compound (e.g., 265 nm). Set the emission scan range to start from a wavelength slightly longer than the excitation wavelength to about 500 nm.

-

Standard Measurement: Record the fluorescence emission spectrum of the quantum yield standard.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution under the identical instrument settings.

-

Data Analysis (Emission Maximum): Identify the wavelength of maximum fluorescence intensity (λ_em).

-

Data Analysis (Quantum Yield): The relative fluorescence quantum yield can be calculated using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ_f is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ) of this compound.

Materials:

-

This compound solution

-

Time-Correlated Single Photon Counting (TCSPC) system with a pulsed laser source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

-

Instrument Setup: The TCSPC system consists of a high-repetition-rate pulsed laser for excitation, a sensitive single-photon detector, and timing electronics.[1][2] The excitation wavelength should correspond to an absorption band of the sample.

-

Data Acquisition: The instrument measures the time delay between the laser pulse (excitation) and the detection of the first emitted photon. This process is repeated for a large number of excitation pulses to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).

Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the experimental characterization of this compound.

Computational Workflow for Theoretical Data

Caption: Workflow for computational prediction of photophysical properties.

References

9-Chlorofluorene: A Technical Guide to Toxicological and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available toxicological and safety data for 9-Chlorofluorene. It is intended for informational purposes for a scientific audience. A comprehensive toxicological profile for this compound is not available in the public domain. Significant data gaps exist, particularly concerning repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The information presented herein should be interpreted with caution, and further experimental validation is required for a complete risk assessment.

Introduction

This compound (CAS No. 6630-65-5) is a halogenated aromatic hydrocarbon. Its chemical structure is characterized by a fluorene backbone with a chlorine atom substituted at the 9-position. While its primary applications are not extensively documented in publicly accessible literature, related fluorene derivatives are utilized in various industrial and research settings. Given its structure as a halogenated aromatic hydrocarbon, a thorough understanding of its toxicological profile is essential for ensuring the safety of researchers and professionals who may handle this compound. This guide summarizes the limited available data and outlines standard experimental protocols for a more comprehensive safety assessment.

Quantitative Toxicological Data

The publicly available quantitative toxicological data for this compound is sparse. The following table summarizes the known information.

| Toxicity Endpoint | Test Species | Route of Exposure | Value | Reference |

| Acute Toxicity (LD50) | Mouse | Intravenous | 56 mg/kg | [1] |

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the tested animal population. The absence of data for oral, dermal, and inhalation routes represents a significant gap in the acute toxicity profile.

Hazard Identification

Based on aggregated data from multiple suppliers, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

H315: Causes skin irritation [1]

-

H319: Causes serious eye irritation [1]

-

H335: May cause respiratory irritation [1]

Standard precautionary statements for handling this chemical include the use of personal protective equipment (gloves, eye protection), ensuring adequate ventilation, and avoiding the generation of dust.

Experimental Protocols for Key Toxicological Endpoints

Due to the limited specific data for this compound, this section provides detailed methodologies for standard toxicological assays that are essential for a comprehensive safety assessment of a chemical substance. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Test Guideline 425)

This method is used to determine the median lethal dose (LD50) following a single oral administration of a substance.

Principle: A sequential dosing regimen is employed where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required while providing a statistically robust estimate of the LD50.

Methodology:

-

Test Animals: Typically, female rats from a standard laboratory strain are used. Animals are young adults, healthy, and have been acclimated to laboratory conditions.

-

Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

-

Administration: The substance is administered by oral gavage in a single dose. The volume administered is kept constant.

-

Procedure:

-

A single animal is dosed at a level estimated to be near the LD50.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher level (typically by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower level.

-

This process continues until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

-

-

Observations: Animals are observed for clinical signs of toxicity shortly after dosing and periodically for 14 days. Body weight is recorded weekly. At the end of the study, all animals are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.

Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Principle: The tester strains are auxotrophic for histidine (S. typhimurium) or tryptophan (E. coli) and cannot grow in a medium lacking this amino acid. A mutagenic substance can cause a reverse mutation, restoring the ability of the bacteria to synthesize the required amino acid and thus grow on a minimal medium.

Methodology:

-

Tester Strains: A standard set of strains is used to detect different types of mutations (e.g., TA98, TA100, TA1535, TA1537, and WP2uvrA).

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from the liver of Aroclor 1254-induced rats) to detect pro-mutagens that require metabolic activation to become mutagenic.

-

Procedure (Plate Incorporation Method):

-

The test substance at various concentrations, the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar.

-

This mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one concentration.

In Vitro Mammalian Cell Micronucleus Test (OECD Test Guideline 487)

This in vitro genotoxicity test detects damage to chromosomes or the mitotic apparatus.

Principle: Micronuclei are small nuclei that form in the cytoplasm of cells that have undergone cell division after chromosomal damage. They contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus.

Methodology:

-

Cell Lines: Various mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes can be used.

-

Treatment: Cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Cytochalasin B is often added to the cell cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide).

-

Scoring: The frequency of micronucleated cells is determined by microscopic analysis, typically in binucleated cells.

-

Data Analysis: A substance is considered positive if it induces a concentration-dependent, statistically significant increase in the frequency of micronucleated cells.

Visualizations

Experimental Workflow for Chemical Safety Assessment

The following diagram illustrates a general workflow for assessing the safety of a chemical, starting from initial characterization to a comprehensive toxicological evaluation.

Caption: A generalized workflow for chemical safety assessment.

Hypothetical Signaling Pathway for Halogenated Aromatic Hydrocarbon Toxicity

The diagram below illustrates a generalized signaling pathway that can be activated by some halogenated aromatic hydrocarbons, leading to toxic effects. This is a hypothetical pathway for illustrative purposes, as the specific mechanisms for this compound have not been elucidated.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 9-Chlorofluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 9-chlorofluorene and its derivatives. This compound serves as a versatile intermediate in the synthesis of a wide range of fluorene-based compounds with applications in materials science and medicinal chemistry.

Introduction

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique photophysical properties and diverse biological activities. The fluorene scaffold, a rigid and planar tricycle, provides an excellent platform for the development of novel organic materials and therapeutic agents. The introduction of a chlorine atom at the 9-position of the fluorene ring system creates a valuable synthetic handle, allowing for a variety of subsequent chemical transformations. This compound is a key precursor for the synthesis of 9-substituted fluorenes, which have shown promise as components of organic light-emitting diodes (OLEDs), as well as anticancer and antimicrobial agents. This document outlines the synthesis of this compound and details several key applications in the preparation of its derivatives.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the chlorination of 9-fluorenol using thionyl chloride. This reaction proceeds readily, converting the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion.

Experimental Protocol: Synthesis of this compound from 9-Fluorenol

Materials:

-

9-Fluorenol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether (or other suitable inert solvent like dichloromethane)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve 9-fluorenol (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent such as hexane or ethanol.

Expected Yield: 85-95%

Synthesis of this compound Derivatives

This compound is a versatile precursor for a variety of 9-substituted fluorene derivatives. The chlorine atom at the 9-position is a good leaving group, making it susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution with Amines

This compound readily reacts with primary and secondary amines to form the corresponding 9-aminofluorene derivatives. These compounds are of interest in medicinal chemistry for their potential biological activities.

General Experimental Protocol: Synthesis of 9-Aminofluorene Derivatives

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Add the desired amine (1.1 to 2 equivalents). For less reactive amines, a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) can be added to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate to give the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 9-Arylfluorene Derivatives

9-Arylfluorene derivatives, which are valuable in materials science for their optoelectronic properties, can be synthesized from this compound via Suzuki-Miyaura cross-coupling with arylboronic acids.

General Experimental Protocol: Synthesis of 9-Arylfluorene Derivatives

-

To a degassed mixture of this compound (1 equivalent), an arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a suitable solvent (e.g., toluene, dioxane, or DMF), add an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 9-arylfluorene derivative.

Data Presentation

| Starting Material | Reagent(s) | Product | Reaction Type | Solvent(s) | Typical Yield (%) |

| 9-Fluorenol | Thionyl chloride (SOCl₂) | This compound | Chlorination | Diethyl ether | 85-95 |

| This compound | A primary or secondary amine | 9-Aminofluorene derivative | Nucleophilic Substitution | THF, Acetonitrile | 70-90 |

| This compound | An arylboronic acid, Pd catalyst, base | 9-Arylfluorene derivative | Suzuki-Miyaura Coupling | Toluene, Dioxane | 60-85 |

Visualizations

Experimental Workflow: Synthesis of this compound and Derivatives

Application Notes and Protocols for the Use of 9-Chlorofluorene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 9-chlorofluorene, a versatile reagent in organic synthesis. Due to the reactivity of the chlorine atom at the 9-position, which is activated by the adjacent aromatic rings, this compound serves as an excellent electrophile for various nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at the 9-position of the fluorene scaffold, a privileged structure in medicinal chemistry and materials science.

Key Applications

The primary application of this compound in organic synthesis is as a precursor for the synthesis of 9-substituted fluorene derivatives. The lability of the C9-Cl bond facilitates reactions with a variety of nucleophiles, including amines, alkoxides, and sources of cyanide and azide. These transformations are pivotal for the construction of more complex molecules with potential applications in drug discovery and materials science.

Data Presentation

The following table summarizes the quantitative data for key nucleophilic substitution reactions of this compound.

| Product | Nucleophile | Reagents and Conditions | Yield (%) |

| 9-Azido-9H-fluorene | Azide (N₃⁻) | Sodium azide, Acetone, Reflux, 4h | 95% |

| 9-Methoxy-9H-fluorene | Methoxide (CH₃O⁻) | Sodium methoxide, Methanol, Room Temperature, 2h | 90% |

| 9-Piperidino-9H-fluorene | Piperidine | Piperidine, Benzene, Reflux, 3h | 85% |

Experimental Protocols

Detailed methodologies for the key applications of this compound are provided below.

Protocol 1: Synthesis of 9-Azido-9H-fluorene

This protocol details the synthesis of 9-azido-9H-fluorene via a nucleophilic substitution reaction using sodium azide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.98 mmol) in 50 mL of acetone.

-

Add sodium azide (0.65 g, 10.0 mmol) to the solution.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux and maintain for 4 hours with vigorous stirring.

-

After cooling to room temperature, filter the reaction mixture to remove the sodium chloride precipitate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from ethanol to afford 9-azido-9H-fluorene as a white solid.

Expected Yield: ~95%

Protocol 2: Synthesis of 9-Methoxy-9H-fluorene

This protocol describes the preparation of 9-methoxy-9H-fluorene through the reaction of this compound with sodium methoxide.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal (0.14 g, 6.0 mmol) in 30 mL of anhydrous methanol in a 100 mL round-bottom flask under an inert atmosphere.

-

To this solution, add this compound (1.0 g, 4.98 mmol) in portions with stirring.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete (monitored by TLC), pour the mixture into 100 mL of cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 9-methoxy-9H-fluorene, which can be further purified by column chromatography on silica gel.

Expected Yield: ~90%

Protocol 3: Synthesis of 9-Piperidino-9H-fluorene

This protocol outlines the synthesis of 9-piperidino-9H-fluorene by the reaction of this compound with piperidine.

Materials:

-

This compound

-

Piperidine

-

Benzene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.98 mmol) in 40 mL of benzene.

-

Add piperidine (0.98 mL, 9.96 mmol) to the solution.

-

Fit the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Cool the mixture to room temperature and filter to remove the piperidinium hydrochloride salt.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to give pure 9-piperidino-9H-fluorene.

Expected Yield: ~85%

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described in these application notes.

Caption: Nucleophilic substitution reactions of this compound.

Application Notes and Protocols for the Use of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Peptide Synthesis

A Note on 9-Chlorofluorene: While this compound is a derivative of fluorene, the standard and widely utilized protecting group in peptide synthesis based on the fluorene moiety is the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1][2] This document will focus on the application and protocols of the Fmoc protecting group.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its unique lability under mild basic conditions.[1] This property allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups, making it a versatile tool for the synthesis of a wide array of peptides.[3][4]

Key Features of the Fmoc Protecting Group:

-

Base Lability: The Fmoc group is readily cleaved by mild bases, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[5] The cleavage occurs via a β-elimination mechanism.[2]

-

Acid Stability: It is stable to acidic conditions, which allows for the use of acid-labile protecting groups for amino acid side chains (e.g., Boc, tBu, Trt) that are removed at the final cleavage step.[3][6]

-

Orthogonal Protection Strategy: The differential stability of the Fmoc group (base-labile) and the side-chain protecting groups (acid-labile) is the foundation of the Fmoc/tBu strategy in SPPS.[7][8]

-

UV Monitoring: The dibenzofulvene byproduct released during Fmoc deprotection has a strong UV absorbance around 300 nm, which can be used to monitor the reaction in real-time.[6][9]

Data Presentation

Stability of the Fmoc Group

The stability of the Fmoc group is dependent on the base, its concentration, the solvent, and the duration of exposure.

| Compound | Base | Solvent | Time (min) | Deprotection (%) | Reference |

| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 | [10] |

| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 | [10] |

| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 | [10] |

| Fmoc-Val | 50% Morpholine | DMF | 1 | 50 | [10] |

| Fmoc-Ala-OtBu | 50% Morpholine | DCM | 120 | 100 | [10] |

| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 | [10] |

| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 | [10] |

| Fmoc-Gly-HMP-PS | 23% Piperidine | NMP | 0.25 | 50 | [10] |

| Fmoc-Ala-OtBu | 50% Piperidine | DCM | <5 | 100 | [10] |

Comparison of Fmoc Deprotection Reagents

Different bases can be used for Fmoc deprotection, each with its own advantages and disadvantages regarding efficiency and side reactions.

| Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Diketopiperazine (DKP) Formation (%) | Racemization (%) | Reference(s) |